N-(1-ethylpyrazol-4-yl)-1,3-dihydro-2-benzofuran-5-carboxamide
Description
N-(1-ethylpyrazol-4-yl)-1,3-dihydro-2-benzofuran-5-carboxamide is a compound that features a pyrazole ring and a benzofuran moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both pyrazole and benzofuran structures in a single molecule provides unique chemical properties that can be exploited for different scientific and industrial purposes.
Properties
IUPAC Name |
N-(1-ethylpyrazol-4-yl)-1,3-dihydro-2-benzofuran-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-2-17-7-13(6-15-17)16-14(18)10-3-4-11-8-19-9-12(11)5-10/h3-7H,2,8-9H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHAOTQIPOLLVEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)NC(=O)C2=CC3=C(COC3)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-ethylpyrazol-4-yl)-1,3-dihydro-2-benzofuran-5-carboxamide typically involves the formation of the pyrazole ring followed by its attachment to the benzofuran moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the pyrazole ring can be synthesized through a [3+2] cycloaddition reaction involving an alkyne and a hydrazine derivative . The benzofuran moiety can be introduced through a condensation reaction with a suitable benzofuran precursor .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(1-ethylpyrazol-4-yl)-1,3-dihydro-2-benzofuran-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions . Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially useful properties.
Scientific Research Applications
N-(1-ethylpyrazol-4-yl)-1,3-dihydro-2-benzofuran-5-carboxamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies involving enzyme inhibition, receptor binding, and other biochemical processes.
Mechanism of Action
The mechanism by which N-(1-ethylpyrazol-4-yl)-1,3-dihydro-2-benzofuran-5-carboxamide exerts its effects depends on its interaction with molecular targets. The pyrazole ring can interact with various enzymes and receptors, potentially inhibiting their activity or altering their function. The benzofuran moiety may also contribute to the compound’s overall activity by enhancing its binding affinity or stability . Specific pathways involved in its mechanism of action include enzyme inhibition, receptor modulation, and interaction with cellular signaling pathways.
Comparison with Similar Compounds
Similar compounds to N-(1-ethylpyrazol-4-yl)-1,3-dihydro-2-benzofuran-5-carboxamide include other pyrazole and benzofuran derivatives. These compounds share structural similarities but may differ in their specific functional groups and overall properties. For example, other pyrazole derivatives may have different substituents on the pyrazole ring, leading to variations in their reactivity and biological activity . Benzofuran derivatives with different substituents can also exhibit distinct properties and applications. The uniqueness of this compound lies in its specific combination of pyrazole and benzofuran structures, which provides a unique set of chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
